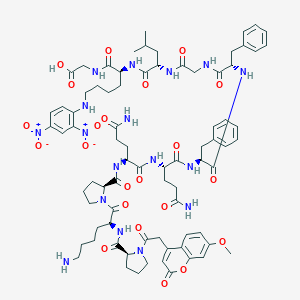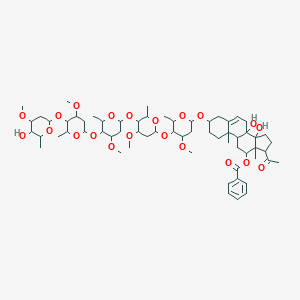![molecular formula C27H29N3O5 B235498 N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B235498.png)
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide, commonly known as DMXB-A, is a synthetic compound that has gained significant attention in the field of neuroscience. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel present in the central and peripheral nervous systems. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
DMXB-A acts as a selective agonist of the α7nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of α7nAChR by DMXB-A leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuronal survival, and neuroprotection.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects in the brain. It enhances the release of acetylcholine, which is a neurotransmitter involved in learning and memory. It also reduces the release of pro-inflammatory cytokines, which are implicated in the pathogenesis of neurodegenerative diseases. DMXB-A has been shown to improve cognitive function, reduce anxiety-like behaviors, and enhance neuroprotection in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist of the α7nAChR, which reduces the risk of off-target effects. It has also been shown to have a high affinity for the receptor, which allows for the use of low concentrations of the compound. However, DMXB-A has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. It also has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for the research on DMXB-A. One potential application is in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. Another potential application is in the treatment of chronic pain, where it has been shown to reduce pain sensitivity and inflammation. Further research is needed to explore the potential of DMXB-A in these and other neurological and psychiatric disorders. Additionally, the development of more potent and selective agonists of α7nAChR could lead to the development of more effective therapies for these disorders.
Synthesemethoden
The synthesis of DMXB-A involves the reaction of 3,5-dimethoxybenzoic acid with piperazine and subsequent condensation with 2-methoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain the pure compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The compound has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. It has also been investigated for its potential use in treating chronic pain, addiction, and anxiety disorders.
Eigenschaften
Produktname |
N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide |
|---|---|
Molekularformel |
C27H29N3O5 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
N-[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C27H29N3O5/c1-33-22-16-19(17-23(18-22)34-2)27(32)30-14-12-29(13-15-30)21-10-8-20(9-11-21)28-26(31)24-6-4-5-7-25(24)35-3/h4-11,16-18H,12-15H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
AGNJJUGBOFLLAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)
![(3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid](/img/structure/B235443.png)
![6-[[11-Carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-(4,5,6-trihydroxyoxan-2-yl)oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B235454.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
![3-[[(10E,12E,18Z,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B235462.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235475.png)
![N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B235476.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B235488.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B235489.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B235496.png)